molecular formula C21H32N4O7 B14171724 L-Seryl-L-leucyl-L-tyrosyl-L-alanine CAS No. 925896-70-4

L-Seryl-L-leucyl-L-tyrosyl-L-alanine

Cat. No.: B14171724
CAS No.: 925896-70-4
M. Wt: 452.5 g/mol
InChI Key: JYGAFXCVVHIALF-STECZYCISA-N
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Description

L-Seryl-L-leucyl-L-tyrosyl-L-alanine is a tetrapeptide with the sequence Ser-Leu-Tyr-Ala and an estimated molecular weight of 506.54 g/mol. The sequence comprises two hydrophobic residues (leucine and alanine), one aromatic tyrosine with a polar hydroxyl group, and serine, which contributes hydrophilicity.

Properties

CAS No.

925896-70-4

Molecular Formula

C21H32N4O7

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C21H32N4O7/c1-11(2)8-16(24-18(28)15(22)10-26)20(30)25-17(19(29)23-12(3)21(31)32)9-13-4-6-14(27)7-5-13/h4-7,11-12,15-17,26-27H,8-10,22H2,1-3H3,(H,23,29)(H,24,28)(H,25,30)(H,31,32)/t12-,15-,16-,17-/m0/s1

InChI Key

JYGAFXCVVHIALF-STECZYCISA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucyl-L-tyrosyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucyl-L-tyrosyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

    Oxidation: Dityrosine, hydroxylated tyrosine derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Seryl-L-leucyl-L-tyrosyl-L-alanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucyl-L-tyrosyl-L-alanine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This interaction can trigger various cellular responses, including signal transduction pathways, enzyme activation, or inhibition.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Sequence Molecular Formula Molecular Weight (g/mol) XLogP H-Bond Donors H-Bond Acceptors Special Features
This compound (Target) Ser-Leu-Tyr-Ala C₂₃H₃₄N₄O₈ ~506.54 ~-1.5 6 8 All L-amino acids
L-Serine,L-tyrosyl-D-alanylglycyl-L-phenylalanyl-L-leucyl Ser-Tyr-D-Ala-Gly-Phe-Leu C₃₂H₄₄N₆O₉ 656.32 -2.3 9 10 Contains D-alanine; hexapeptide
L-Alanine, L-leucyl-L-seryl-L-leucyl-L-tyrosyl- Ala-Leu-Ser-Leu-Tyr C₂₇H₄₃N₅O₈ 565.66 N/A N/A N/A Pentapeptide; repeated Leu residue
L-Seryl-L-alanyl-L-valyl-L-alanyl-L-leucyl-L-threonyl-L-tyrosyl-L-serine Ser-Ala-Val-Ala-Leu-Thr-Tyr-Ser C₃₆H₅₈N₈O₁₃ 834.90 N/A N/A N/A Octapeptide; includes Thr and Val

Key Observations:

  • Chirality: Unlike the D-alanine-containing peptide in , the target uses exclusively L-amino acids, which may influence enzymatic stability and bioactivity.
  • Hydrophobicity : The target’s estimated XLogP (~-1.5) suggests moderate hydrophilicity, comparable to (XLogP -2.3) but less hydrophobic than (due to repeated Leu residues).

Stability and Degradation

  • Enzymatic Resistance: Peptides with D-amino acids (e.g., ) are often resistant to proteolytic degradation, whereas the target’s all-L configuration may render it susceptible to hydrolysis in biological systems.
  • Membrane Permeability : Shorter peptides like the target may exhibit better membrane permeability than larger analogues (e.g., ), though this is offset by reduced receptor-binding specificity.

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